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molecular formula C8H6Cl2O B2604101 2-(3-chlorophenyl)acetyl Chloride CAS No. 41904-39-6

2-(3-chlorophenyl)acetyl Chloride

Cat. No. B2604101
M. Wt: 189.04
InChI Key: PYPMKORNJLTHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232278B2

Procedure details

A suspension of 3-chlorophenylacetic acid (2 mmole) in thionyl chloride (10 ml) was refluxed for 1 hour. The excess thionyl chloride was removed under reduced pressure to yield crude 3-chlorophenyl acetic acid chloride. This crude residue was redissolved in dichloromethane (10 ml) and this solution was added to a solution of 4-(piperazin-1-yl)-6-chloro-pyrido[3,2-d]pyrimidine (2 mmole) in dichloromethane (10 ml). The resulting mixture was stirred at room temperature for 1 hour. The solvents were removed by evaporation in vacuo. The crude residue was purified by silica gel column chromatography, the mobile phase being a MeOH/dichloromethane mixture in a ratio of 1:40, affording the pure title compound (yield 60%) as a yellowish solid which was characterized by its mass spectrum as follows: MS (m/z): 403.1 ([M+H]+, 100).
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=O)[CH:5]=[CH:6][CH:7]=1.S(Cl)([Cl:14])=O>>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([Cl:14])=[O:11])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
ClC=1C=C(C=CC1)CC(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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